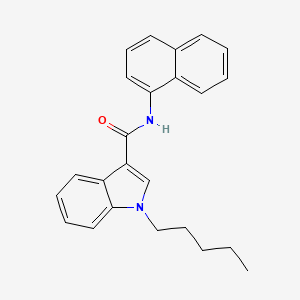

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

説明

N-1-ナフチル-1-ペンチル-1H-インドール-3-カルボキサミドは、一般的にNNEIとして知られている合成カンナビノイドです。これは、大麻の主要な精神活性成分であるデルタ-9-テトラヒドロカンナビノール(THC)の効果を模倣するように設計された化合物群の一部です。 NNEIは、カンナビノイド受容体、特にカンナビノイドタイプ1およびタイプ2受容体において強力なアゴニスト活性があることで知られています .

準備方法

合成経路と反応条件

N-1-ナフチル-1-ペンチル-1H-インドール-3-カルボキサミドの合成は、通常、1-ペンチル-1H-インドール-3-カルボン酸と1-ナフチルアミンとの反応によって行われます。 反応は、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒を、ジクロロメタンなどの適切な溶媒中で存在させることによって行われます .

工業生産方法

N-1-ナフチル-1-ペンチル-1H-インドール-3-カルボキサミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。これには、温度、反応時間、および反応物の濃度の制御が含まれます。 再結晶化やクロマトグラフィーなどの精製手順が、最終製品を得るために用いられます .

化学反応の分析

反応の種類

N-1-ナフチル-1-ペンチル-1H-インドール-3-カルボキサミドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸またはその他の酸化された誘導体となるように酸化できます。

還元: 還元反応は、この化合物をアミンやアルコールなどの還元された形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります .

科学研究の応用

N-1-ナフチル-1-ペンチル-1H-インドール-3-カルボキサミドは、いくつかの科学研究の応用があります。

科学的研究の応用

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide has several scientific research applications:

作用機序

N-1-ナフチル-1-ペンチル-1H-インドール-3-カルボキサミドは、カンナビノイド受容体のアゴニストとして作用することにより、その効果を発揮します。これは、カンナビノイドタイプ1およびタイプ2受容体に高い親和性で結合し、これらの受容体の活性化につながります。 この活性化は、さまざまなシグナル伝達経路を調節し、その結果、化合物の精神活性作用と生理学的効果が現れます . この化合物の作用機序には、神経伝達物質の放出の阻害と、炎症性プロセスの調節が含まれます .

類似化合物の比較

N-1-ナフチル-1-ペンチル-1H-インドール-3-カルボキサミドは、次のような他の合成カンナビノイドと類似しています。

5-フルオロ-NNEI: 類似した受容体親和性を持つが、薬物動態が異なるフッ素化アナログ.

5-クロロ-NNEI: 化学的安定性と反応性が異なる塩素化アナログ.

これらの化合物は構造的類似性を共有していますが、化学的性質、受容体親和性、および生物学的効果は異なり、N-1-ナフチル-1-ペンチル-1H-インドール-3-カルボキサミドの独自性を強調しています .

類似化合物との比較

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide is similar to other synthetic cannabinoids such as:

5-fluoro-NNEI: A fluorinated analog with similar receptor affinity but different pharmacokinetic properties.

5-chloro-NNEI: A chlorinated analog with distinct chemical stability and reactivity.

MN-18: An indazole analog with comparable receptor activity but different metabolic pathways.

These compounds share structural similarities but differ in their chemical properties, receptor affinities, and biological effects, highlighting the uniqueness of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide .

生物活性

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, commonly referred to as NNEI, is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and potential health risks. This article delves into the biological activity of NNEI, examining its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Synthesis

NNEI belongs to a class of compounds known as indole-derived synthetic cannabinoids. Its structure features a naphthalene moiety attached to a pentyl chain and an indole-3-carboxamide framework. The synthesis of NNEI involves several steps, including the alkylation of indole derivatives and acylation processes that yield the final compound in good yields.

Cannabinoid Receptor Activity

NNEI primarily interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Research indicates that NNEI acts as a potent agonist at these receptors:

- CB1 Receptor : NNEI exhibits high affinity for the CB1 receptor with an effective concentration (EC50) ranging from 16 to 43 nM, indicating strong agonistic activity .

- CB2 Receptor : Similarly, it binds to the CB2 receptor with an EC50 between 29 and 216 nM, suggesting its role in modulating immune responses and inflammation .

The binding affinity and agonistic properties of NNEI are comparable to other well-known cannabinoids such as Δ9-THC, which is recognized for its psychoactive effects.

Psychoactive Properties

NNEI has been reported to produce effects similar to those of Δ9-THC, including euphoria, altered perception, and potential anxiolytic effects. However, these effects can vary significantly based on dosage and individual sensitivity. Anecdotal evidence suggests that users may experience intense psychoactive effects leading to adverse reactions in some cases.

Case Studies

One notable case involved a fatal incident attributed to the abuse of NNEI. In this instance, toxicological analysis confirmed the presence of NNEI in the victim's system. The case highlighted the dangers associated with synthetic cannabinoids, particularly regarding their unpredictable potency and potential for overdose .

Comparative Analysis with Other Cannabinoids

To better understand the biological activity of NNEI, it is useful to compare it with other synthetic cannabinoids:

| Compound Name | CB1 EC50 (nM) | CB2 EC50 (nM) | Psychoactive Effects |

|---|---|---|---|

| This compound (NNEI) | 16 - 43 | 29 - 216 | Yes |

| JWH-018 | 40 | 100 | Yes |

| CP55940 | 0.5 | 10 | Yes |

This table illustrates that while NNEI has significant agonistic properties at both CB receptors, its potency is variable compared to other synthetic cannabinoids.

特性

IUPAC Name |

N-naphthalen-1-yl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCQNKRMTGVYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716467 | |

| Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338925-11-3 | |

| Record name | N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MN-24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338925113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MN-24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FVT9P642K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。